molecular formula C17H14Cl2N2O3 B2671564 N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886933-19-3

N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

Cat. No. B2671564
M. Wt: 365.21
InChI Key: XICGVUHBRLVZID-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide” is a complex organic molecule that contains an isoquinoline group and a dichlorophenyl group . Isoquinoline is a heterocyclic compound, while dichlorophenyl is a phenyl group substituted with two chlorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, the dichlorophenyl group, and the amide group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoquinoline ring, the dichlorophenyl group, and the amide group would likely confer specific properties to the molecule .

Scientific Research Applications

Structural Aspects and Properties

Research has explored the structural aspects and properties of isoquinoline derivatives, highlighting their ability to form gels and crystalline salts with mineral acids. These compounds exhibit enhanced fluorescence emission upon forming host–guest complexes, which could be leveraged in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Efficacy

A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects against Japanese encephalitis, showing a decrease in viral load and an increase in survival rates in infected mice. This suggests potential therapeutic applications for treating viral encephalitis (Ghosh et al., 2008).

Synthesis and Characterization

Various studies have focused on synthesizing and characterizing new compounds with potential antimicrobial and antitumor activities. These efforts include the development of quinazolinone and oxazolyl derivatives, highlighting a systematic approach to creating compounds with enhanced biological activities (Desai, Shihora, & Moradia, 2007), (Patel & Shaikh, 2011).

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between synthesized compounds and biological targets, aiding in the design of molecules with potential anticancer and antimicrobial properties. This approach helps in understanding the molecular basis of compound activity and guiding the development of more effective therapeutic agents (Mehta et al., 2019).

Vibrational Spectroscopy and Molecular Docking

Comprehensive studies involving DFT calculations, FT-IR, and FT-Raman spectroscopy, alongside molecular docking, have been conducted to analyze the structural and vibrational properties of specific compounds. These investigations provide insights into the electronic structure, potential biological interactions, and therapeutic applications of synthesized molecules (El-Azab et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential biological activities. Such studies could provide valuable information on the potential uses of this compound in various fields .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-13-5-4-10(8-14(13)19)21-16(22)9-24-15-3-1-2-12-11(15)6-7-20-17(12)23/h1-5,8H,6-7,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICGVUHBRLVZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

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